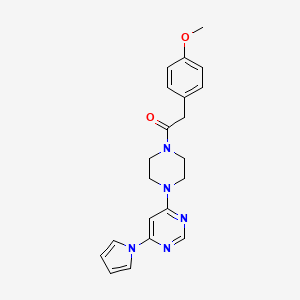
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C17H20N6O2, with a molecular weight of 340.4 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are critical for its biological activity.
Biological Activities
Anticancer Activity
Research indicates that compounds similar to this piperazine derivative exhibit potent anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant inhibition of cancer cell proliferation. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a study highlighted that certain pyrimidine derivatives showed IC50 values in the low nanomolar range against various cancer cell lines .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Enzyme inhibition studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase (AChE) and other enzymes involved in neurotransmission and metabolic processes. This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Properties
Piperazine derivatives have been reported to possess antimicrobial activity against various bacterial strains. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial cell membranes, leading to effective inhibition of bacterial growth .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound likely interacts with specific kinases involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis.
- Receptor Modulation : It may act as a modulator of various receptors, influencing neurotransmitter release and activity.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress within cells.
Case Study 1: Anticancer Efficacy
A study involving a series of piperazine derivatives demonstrated that modifications in the substituents significantly impacted their anticancer efficacy. The evaluated compounds showed varying degrees of activity against different cancer cell lines, with some achieving over 70% inhibition at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another investigation, several piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperazine nitrogen increased the antimicrobial potency, with some compounds showing MIC values below 50 µg/mL against resistant strains .
Data Tables
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-18-6-4-17(5-7-18)14-21(27)26-12-10-25(11-13-26)20-15-19(22-16-23-20)24-8-2-3-9-24/h2-9,15-16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSDGPQODBQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














